N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide
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Overview
Description
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide is a complex organic compound that features a piperazine ring, an oxazole ring, and an isonicotinamide moiety
Mechanism of Action
Target of Action
The primary targets of N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for memory and cognition .
Mode of Action
N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function . The compound shows competitive inhibition, indicating that it binds to the active site of the enzyme .
Biochemical Pathways
The inhibition of AChE and BChE by N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter .
Pharmacokinetics
One study suggests that a similar compound has adequate pharmacokinetic properties
Result of Action
The inhibition of AChE and BChE by N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide leads to increased levels of acetylcholine in the brain . This can result in improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action of N-{4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyridine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of other substances, such as aluminium, can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. The compound acts as an inhibitor of AChE, thereby increasing acetylcholine levels and potentially improving cognitive functions . Additionally, it interacts with butyrylcholinesterase (BChE), another enzyme involved in cholinergic transmission . These interactions are primarily competitive, with the compound binding to the active site of the enzymes and preventing substrate access.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes and receptors involved in neurotransmission. This modulation can lead to changes in gene expression, particularly those genes associated with neuroprotection and synaptic plasticity . Furthermore, the compound impacts cellular metabolism by altering the balance of neurotransmitters, which can affect overall cellular function and energy dynamics.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of AChE and BChE, inhibiting their enzymatic activity . This inhibition is achieved through competitive binding, where the compound occupies the enzyme’s active site, preventing the substrate from accessing it. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neuroprotection and synaptic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enhancing cholinergic transmission and promoting neuroprotection. Prolonged exposure may also lead to adaptive changes in cellular responses, necessitating careful monitoring of its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and improve memory retention . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to diminishing returns or negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as AChE and BChE, influencing the hydrolysis of acetylcholine and butyrylcholine . These interactions can affect metabolic flux and alter the levels of key metabolites involved in cholinergic transmission. Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters that recognize its structural features . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within tissues can influence its overall activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to synaptic vesicles or other structures involved in neurotransmitter release and recycling. This localization is essential for its role in modulating cholinergic transmission and influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThis intermediate is then reacted with an oxazole derivative under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction would require careful control of temperature, pressure, and solvent systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A piperazine derivative with similar structural features.
Oxazole derivatives: Compounds containing the oxazole ring, which exhibit a range of biological activities.
Uniqueness
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)isonicotinamide is unique due to its combination of a piperazine ring, an oxazole ring, and an isonicotinamide moiety. This unique structure allows it to interact with a diverse set of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-4-2-3-16(13-17)25-9-11-26(12-10-25)20(28)18-14-30-21(23-18)24-19(27)15-5-7-22-8-6-15/h2-8,13-14H,9-12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRLVZWRWQPHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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